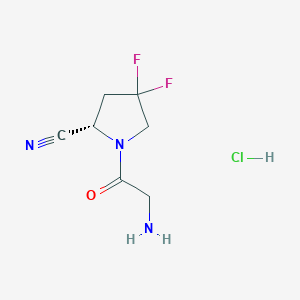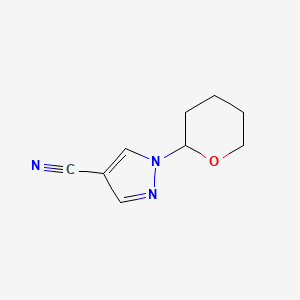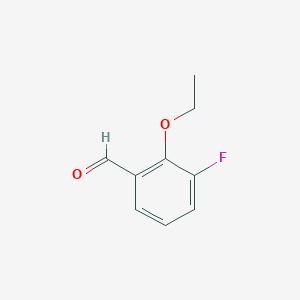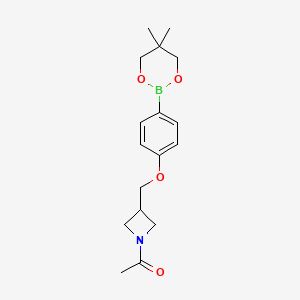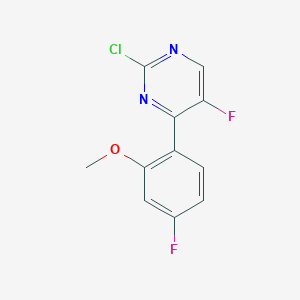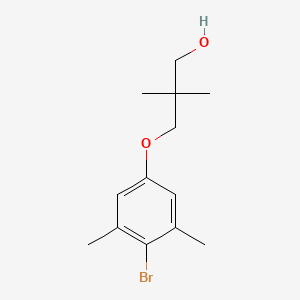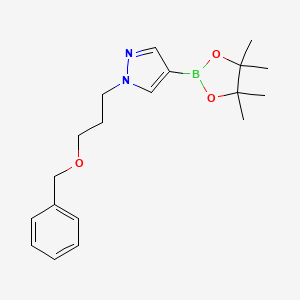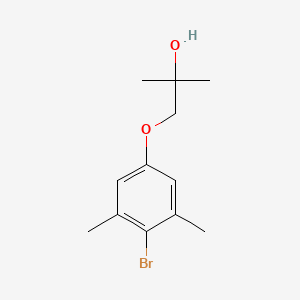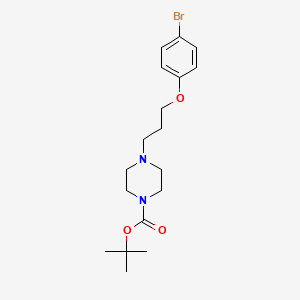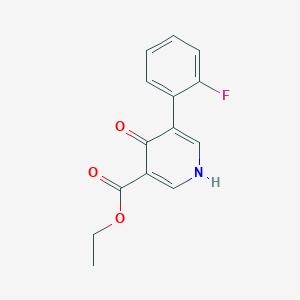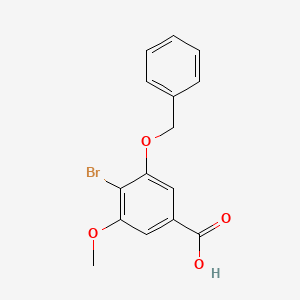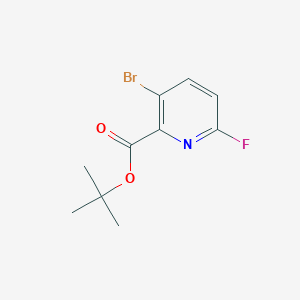
tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate
Descripción general
Descripción
“tert-Butyl 3-bromo-6-fluoropicolinate” is a chemical compound with the molecular formula C10H11BrFNO2 . It has a molecular weight of 276.10 . The InChI Key for this compound is XXVBLAQLDHKBSP-UHFFFAOYSA-N .
Synthesis Analysis
The synthesis of “tert-Butyl 3-bromo-6-fluoropicolinate” involves the use of N-ethyl-N,N-diisopropylamine in dimethyl sulfoxide at 50.0℃ for 24.0h . The reaction involves a solution of methyl l,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride and another compound . After the reaction, the mixture is diluted with ethyl acetate, washed with water and brine, and dried. The residue obtained after filtration and evaporation of the solvent is purified by silica gel chromatography to give the title compound .Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-bromo-6-fluoropicolinate” can be represented by the InChI Code: 1S/C10H11BrFNO2/c1-10(2,3)15-9(14)8-6(11)4-5-7(12)13-8/h4-5H,1-3H3 .Physical and Chemical Properties Analysis
“tert-Butyl 3-bromo-6-fluoropicolinate” appears as a colorless to light yellow liquid . It has a boiling point of 312.8±42.0°C at 760 mmHg .Aplicaciones Científicas De Investigación
Herbicidal Activities
A study by Kudo et al. (1998) discusses the synthesis of novel compounds closely related to tert-Butyl 3-bromo-6-fluoropicolinate. These compounds, including 3-aryl-5-tert-butyl-4-chloro-4-oxazolin-2-ones, exhibit significant herbicidal activity against various weeds, demonstrating the potential agricultural applications of tert-butyl-based compounds in weed control (Kudo et al., 1998).
Synthesis of Heterocycles
Berger and Kerly (1993) explored the transformation of N-tert-butoxycarbonyl-2-allylaniline derivatives through amidomercuration-cyclization, leading to the synthesis of complex heterocycles. This research underscores the role of tert-butyl-based compounds in facilitating the synthesis of novel organic structures, which could have implications in pharmaceutical and material science (Berger & Kerly, 1993).
Organic Synthesis and Reactions
Padwa et al. (2003) described the preparation and reaction of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showcasing the versatility of tert-butyl-based compounds in organic syntheses and reactions. These findings contribute to a broader understanding of how tert-butyl derivatives can be utilized in complex organic synthesis processes (Padwa et al., 2003).
Fluorescent Materials and Nanoparticles
Fischer et al. (2013) reported the use of tert-butyl-based compounds in the synthesis of fluorescent materials, specifically highlighting the creation of bright emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. This study demonstrates the potential of tert-butyl derivatives in the development of advanced materials with specific optical properties (Fischer et al., 2013).
Radiopharmaceutical Applications
Price et al. (2014) explored the synthesis of H4octapa and H2dedpa using tert-butyl esters. They discussed the coordination chemistry with yttrium, relevant to radiopharmaceutical applications. This research highlights the role of tert-butyl derivatives in the field of medical imaging and radiotherapy (Price et al., 2014).
Antimicrobial Research
Guerrini et al. (2013) synthesized new fluoroquinolones, including compounds with tert-butyl groups, showing activity against fluoroquinolone-resistant Mycobacterium tuberculosis strains. This study indicates the potential of tert-butyl-based compounds in developing new antimicrobial agents (Guerrini et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)8-6(11)4-5-7(12)13-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVBLAQLDHKBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


